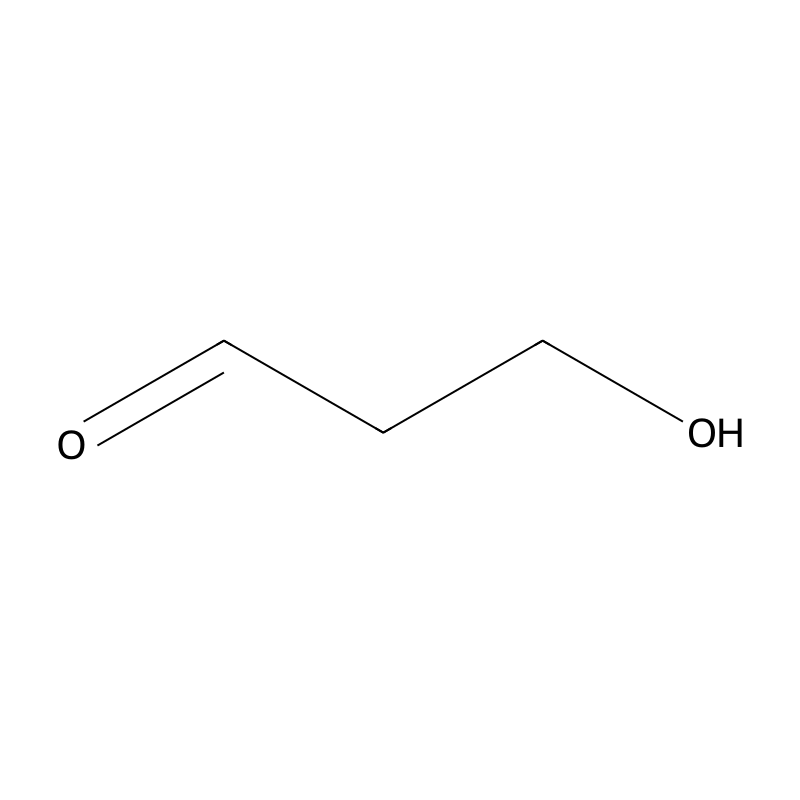

3-Hydroxypropanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Production of Biodegradable Plastics

-HPA serves as a precursor for the production of several important bio-based chemicals, including:

- 3-Hydroxypropionic Acid (3-HP): This is a key building block for the production of polylactic acid (PLA), a widely used biodegradable plastic with applications in packaging, textiles, and medical devices.

- 1,3-Propanediol (1,3-PDO): This versatile chemical is used in the production of bio-based polyesters like polytrimethylene terephthalate (PTT), another sustainable alternative to traditional plastics.

Biosynthesis and Metabolic Engineering

Researchers are actively exploring methods to improve the efficient and sustainable production of 3-HPA. This includes:

- Bioconversion: Studies are investigating the use of microorganisms like bacteria and enzymes to convert readily available carbon sources like glycerol or sugars into 3-HPA.

- Metabolic Engineering: Scientists are engineering bacteria like E. coli to optimize their metabolic pathways for increased 3-HPA production, contributing to a more sustainable and controlled production process.

3-Hydroxypropanal, also known as 3-hydroxypropionaldehyde, is an organic compound with the molecular formula CHO. It is a colorless liquid that possesses a characteristic odor and is classified as both an aldehyde and an alcohol due to its hydroxy and aldehyde functional groups. This compound is highly reactive, participating in various

- Dehydration: It can dehydrate to form acrolein, especially under acidic conditions.

- Oxidation: The aldehyde group can be oxidized to form 3-hydroxypropionic acid.

- Condensation: It can react with other aldehydes or ketones to form larger molecules through aldol condensation .

- Hydrogenation: 3-Hydroxypropanal can be hydrogenated to yield 1,3-propanediol, which is an important compound in the production of plastics and antifreeze .

In biological contexts, 3-hydroxypropanal exhibits notable antimicrobial properties. It is produced by certain strains of Lactobacillus reuteri, where it functions as a bacteriocin, inhibiting the growth of various pathogenic bacteria while preserving beneficial gut flora. This selective antimicrobial activity makes it valuable in food preservation and potential therapeutic applications . Additionally, it plays a role in metabolic pathways leading to the synthesis of 1,3-propanediol from glycerol .

The synthesis of 3-hydroxypropanal can be achieved through several methods:

- Biological Synthesis: Utilizing microorganisms such as Lactobacillus reuteri or engineered strains of Escherichia coli, where glycerol is converted into 3-hydroxypropanal via enzymatic pathways involving glycerol dehydratase .

- Chemical Synthesis: Through the condensation of acetaldehyde and formaldehyde or by hydrating acrolein in the presence of an acid catalyst .

- One-Pot Reactions: Recent studies have demonstrated the production of 3-hydroxypropanal from inexpensive substrates like methanol and ethanol using enzyme cascades .

3-Hydroxypropanal has diverse applications across various fields:

- Food Industry: Its antimicrobial properties are utilized in food preservation to inhibit spoilage organisms.

- Pharmaceuticals: The compound's potential as a therapeutic agent against certain pathogens makes it a candidate for further research in drug development.

- Chemical Industry: It serves as an intermediate in the production of plastics, solvents, and other industrial chemicals, particularly in synthesizing 1,3-propanediol and pentaerythritol .

Research into the interactions of 3-hydroxypropanal focuses on its reactivity with amino acids and other biomolecules. Its high reactivity allows it to form adducts with cysteine, lysine, histidine, and arginine residues in proteins, which may influence protein function and stability. Studies have shown that this compound can affect enzyme activity by modifying active sites or altering substrate binding dynamics .

Several compounds share structural or functional similarities with 3-hydroxypropanal:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 3-Hydroxypropionic Acid | Carboxylic Acid | Oxidation product of 3-hydroxypropanal; used in bioplastics. |

| Acrolein | Alpha,beta-unsaturated Aldehyde | Formed by dehydration of 3-hydroxypropanal; highly reactive. |

| Reuterin | Bifunctional Aldehyde | Produced by Lactobacillus reuteri; has antimicrobial properties. |

| Glycerol | Triol | Precursor for synthesizing 3-hydroxypropanal; less reactive. |

Uniqueness

What sets 3-hydroxypropanal apart from these similar compounds is its dual functionality as both an aldehyde and an alcohol, allowing for versatile

3-Hydroxypropanal can be synthesized through multiple routes, including hydroformylation of ethylene oxide, cross-aldol condensation of formaldehyde with acetaldehyde, and enzymatic cascade reactions from simple alcohols. The development of efficient catalytic systems for both 3-HPA production and its subsequent hydrogenation to 1,3-PDO has been the focus of significant research efforts in recent years, leading to advancements in catalyst design and process optimization.

Heterogeneous Catalytic Hydrogenation Systems

Heterogeneous catalysts play a pivotal role in the conversion of 3-HPA to 1,3-PDO, a reaction that requires precise control of reaction conditions and catalyst properties to achieve high selectivity and yield. Various metal-based catalytic systems have been developed to optimize this process, with particular emphasis on supported transition metal catalysts that demonstrate high activity and stability.

Ruthenium-Nickel Bimetallic Catalyst Architectures

Ruthenium-Nickel bimetallic catalysts supported on silica (Ru-Ni/SiO₂) have emerged as highly efficient systems for the hydrogenation of 3-HPA to 1,3-PDO. A series of catalysts including Ru/SiO₂, Ni/SiO₂, and Ru-Ni/SiO₂ were systematically prepared and characterized using XRD, TEM, HRTEM, SEAD, XPS, H₂-TPD, H₂-TPR, and N₂-physisorption techniques to elucidate their structural and electronic properties. The introduction of ruthenium onto the Ni/SiO₂ framework resulted in significant enhancements to catalyst performance through several mechanisms: increased porosity, improved dispersion of nickel species, promotion of Ni²⁺ reduction to Ni⁰, and enhanced generation of active hydrogen species.

The Ru-40Ni/SiO₂ catalyst, containing 1% ruthenium and 40% nickel by molar percentage, demonstrated exceptional performance in 3-HPA hydrogenation, achieving yields of 1,3-PDO exceeding 99.0% and the highest turnover frequency (TOF) of 4.70 × 10³ S⁻¹ among all tested catalysts. This remarkable efficiency was maintained under relatively mild reaction conditions, with optimized parameters established as: reaction temperature of 80°C, hydrogen pressure of 2.0 MPa, and liquid hourly space velocity (LHSV) of 0.4 h⁻¹. The synthesis of this high-performance catalyst involved meticulous preparation methods: RuCl₃·xH₂O and Ni(NO₃)₂·6H₂O precursors were mixed with colloidal silica solution at room temperature with strong stirring for 8 hours, followed by overnight drying at 120°C and calcination in ambient air at 550°C for 4 hours.

The exceptional performance of the Ru-40Ni/SiO₂ catalyst under relatively low hydrogen pressure makes it particularly promising for industrial applications, as it combines high efficiency with milder operating conditions compared to other catalytic systems reported in the literature.

Copper-Vanadium Modified Nickel Silica Frameworks

Enhancing the performance of nickel-based catalysts through the incorporation of secondary and tertiary metal components represents an innovative approach to catalyst design for 3-HPA hydrogenation. A Ni-based catalyst modified with copper and vanadium (5Cu-20V/30Ni/SiO₂) has shown promising results in the conversion of 3-HPA to 1,3-PDO. The introduction of copper and vanadium creates a synergistic effect that enhances both activity and selectivity compared to the unmodified nickel catalyst.

The modification of nickel catalysts with copper typically enhances hydrogen activation and dissociation, while vanadium can improve the redox properties and stability of the catalyst under reaction conditions. This combination of elements creates a multi-functional catalyst capable of efficiently processing the carbonyl group of 3-HPA while minimizing side reactions that could reduce selectivity toward 1,3-PDO.

The development of these multi-component catalysts follows a growing trend in catalyst engineering, where the precise tuning of surface properties through the incorporation of additional metals allows for enhanced control over reaction pathways. The copper-vanadium modified nickel silica framework represents an important evolution in catalyst design for 3-HPA hydrogenation, offering improved performance characteristics while potentially reducing the sensitivity to catalyst poisoning that often affects pure nickel catalysts.

Palladium-Based Catalytic Systems for Selective Aldehyde Reduction

Palladium-based catalysts represent another important class of hydrogenation catalysts that have been applied to the selective reduction of aldehydes, including 3-HPA. While the literature on palladium catalysts specifically for 3-HPA hydrogenation is less extensive than for nickel or ruthenium-based systems, palladium offers distinct advantages in terms of high activity under mild conditions and excellent selectivity for C=O bond hydrogenation.

In the broader context of 3-HPA conversion pathways, palladium catalysts are often employed in combination with promoters or as part of bimetallic systems to enhance their performance characteristics. The activation of hydrogen on palladium surfaces occurs readily at low temperatures, making these catalysts particularly suitable for low-temperature hydrogenation processes that minimize the risk of side reactions and product degradation.

Palladium catalysts supported on various materials including carbon, alumina, and titanium dioxide have been investigated for aldehyde hydrogenation reactions. The nature of the support material significantly influences the dispersion of palladium particles, metal-support interactions, and consequently, the catalytic performance. However, when considering the specific application to 3-HPA hydrogenation, further research is needed to fully establish the optimal palladium-based catalytic systems and their comparative performance against the more extensively studied nickel and ruthenium catalysts.

Enzymatic Production Methodologies

Enzymatic approaches to 3-HPA production offer significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. These biocatalytic routes leverage the inherent specificity of enzymes to achieve high yields with minimal by-product formation, representing a sustainable alternative to traditional chemical synthesis methods.

Deoxyribose-5-Phosphate Aldolase-Mediated Condensation

Deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4) is a versatile enzyme belonging to the lyase family that catalyzes carbon-carbon bond formation through aldol condensation reactions. While its native function involves the reversible cleavage of 2-deoxy-D-ribose 5-phosphate to D-glyceraldehyde 3-phosphate and acetaldehyde, DERA has been harnessed for the synthesis of 3-HPA through the condensation of formaldehyde and acetaldehyde.

DERA catalyzes this reaction through a Class I aldolase mechanism, which proceeds via the formation of a Schiff base with Lys167 at the active site. A neighboring residue, Lys201, plays a critical role in the reaction by increasing the acidity of protonated Lys167, thereby facilitating Schiff base formation. This enzymatic approach exhibits remarkable stereoselectivity, consistently producing the (S)-configuration at the reactive carbon due to the spatial arrangement of stabilizing interactions within the enzyme's active site.

Research utilizing DERA from Thermotoga maritima (DERATma) has demonstrated significant potential for 3-HPA production. Under optimized conditions (pH 7.4, 45°C), DERATma produced 7 mM 3-HPA from 25 mM substrate (formaldehyde and acetaldehyde) within 60 minutes, achieving a productivity of 520 mg/L/h. The enzyme exhibited a preference for formaldehyde over acetaldehyde as a substrate, with optimal production obtained using 15 mM formaldehyde and 10 mM acetaldehyde.

This enzymatic approach offers several advantages over chemical synthesis methods, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. The ability of DERA to accept various aldehydes as substrates also provides flexibility for producing different derivatives and analogs of 3-HPA through slight modifications of the reaction components.

Methanol Dehydrogenase Cascade Systems for Substrate Conversion

An innovative approach to 3-HPA production involves the development of enzyme cascade systems that utilize simple, renewable alcohols as starting materials. These systems typically employ methanol dehydrogenase (MDH) in combination with DERA to achieve a one-pot synthesis of 3-HPA from methanol and ethanol through sequential oxidation and condensation reactions.

A groundbreaking study demonstrated the feasibility of this approach using MDH from Lysinibacillus xylanilyticus (MDHLx) and DERATma in a cascade reaction system. In this process, MDHLx catalyzes the oxidation of methanol to formaldehyde, while ethanol is concurrently oxidized to acetaldehyde. These aldehydes then serve as substrates for DERATma, which catalyzes their condensation to form 3-HPA. The cascade reaction is represented schematically in Figure 1.

CH₃OH (Methanol) --[MDH*Lx*]--> HCHO (Formaldehyde) --[DERA*Tma*]--> CH₃CH(OH)CHO (3-HPA)C₂H₅OH (Ethanol) --[MDH*Lx*]--> CH₃CHO (Acetaldehyde) --/Figure 1: Schematic representation of the enzyme cascade system for 3-HPA production from methanol and ethanol.

The optimization of this cascade system involved careful tuning of reaction parameters, with the following conditions established as optimal: pH 7.4, temperature 45°C, DERATma concentration 1.66 U/mL, MDHLx A164F concentration 0.026 U/mL, methanol concentration 0.8 M, ethanol concentration 0.15 M, with additional cofactors including 5 mM Mg²⁺ and 3 mM NAD⁺. Under these conditions, the cascade system produced 16.3 mg/L (0.22 mM) of 3-HPA over 8 hours, with a productivity of 2.04 mg/L/h.

While the productivity of this enzymatic cascade system is currently lower than that of chemical methods, it represents a significant advancement in sustainable chemistry, utilizing inexpensive, renewable feedstocks to produce valuable chemical intermediates without carbon loss or by-product formation. Further optimization through protein engineering of the constituent enzymes holds promise for enhancing the efficiency of this approach and making it more competitive with traditional chemical synthesis methods.

Reaction Kinetic Modeling and Diffusion-Limited Processes

The development of efficient processes for 3-HPA production and hydrogenation requires a thorough understanding of reaction kinetics and mass transfer phenomena. Mathematical modeling of these aspects is essential for process optimization, scale-up, and the design of industrial-scale reactors.

Intraparticle Mass Transfer Effects in Trickle-Bed Reactors

In heterogeneous catalytic systems employed for 3-HPA hydrogenation, particularly in trickle-bed reactors using supported metal catalysts, intraparticle diffusion can significantly influence the overall reaction rate and process efficiency. Studies have revealed strong intraparticle diffusion resistance during the hydrogenation of 3-HPA over Ni/SiO₂/Al₂O₃ catalysts, highlighting the importance of accounting for these effects in process design and optimization.

Research conducted using a spinning basket reactor to measure concentration-time curves at temperatures ranging from 45-80°C and pressures of 2.60-5.15 MPa has contributed to the development of mathematical models that incorporate both effective diffusion coefficients and intrinsic kinetic parameters. These models effectively describe the hydrogenation process while avoiding the dependence of model parameters on catalyst particle size, thereby enabling more reliable scale-up of the process compared to purely empirical approaches.

A significant finding from these studies is that at higher temperatures, the rates of 3-HPA consumption and 1,3-PDO formation exhibit a weak dependence on hydrogen partial pressure due to diffusion limitations. This observation has profound implications for reactor design and operation, suggesting that beyond a certain threshold, increasing hydrogen pressure may not significantly improve reaction rates at elevated temperatures. Table 1 summarizes the key parameters affecting intraparticle diffusion in 3-HPA hydrogenation systems.

| Parameter | Effect on Intraparticle Diffusion | Impact on Overall Reaction Rate |

|---|---|---|

| Temperature | Increases diffusion coefficient but may reduce gas solubility | Complex relationship, typically shows weak dependence on H₂ pressure at high temperatures |

| Catalyst Particle Size | Smaller particles reduce diffusion limitations | Smaller particles increase overall effectiveness factor |

| Porosity of Catalyst | Higher porosity enhances mass transfer | Improves reaction rate if intrinsic kinetics are fast |

| Hydrogen Pressure | Increases gas concentration gradient | Diminishing returns above certain pressure due to diffusion limitations |

| Solvent Composition | Affects hydrogen solubility and viscosity | Can be optimized to enhance mass transfer |

Table 1: Parameters affecting intraparticle diffusion in 3-HPA hydrogenation and their impact on reaction rates

Understanding these diffusion-limited processes is essential for designing efficient reactor systems and optimizing reaction conditions for industrial-scale 3-HPA hydrogenation. The development of catalysts with optimal porosity, particle size, and active site distribution can significantly mitigate diffusion limitations and improve overall process efficiency.

Temperature-Dependent Activation Energy Landscapes

The intrinsic kinetics of 3-HPA hydrogenation exhibits complex temperature dependence, with activation energies varying for different steps in the reaction pathway. Detailed studies of the hydrogenation of 3-HPA to 1,3-PDO over Ni/SiO₂/Al₂O₃ catalyst powder at temperatures ranging from 318-353 K and pressures of 2.60-5.15 MPa have provided valuable insights into these kinetic parameters.

Researchers have observed that the apparent activation energy for 3-HPA hydrogenation is influenced by both the intrinsic chemical kinetics and the mass transfer limitations discussed previously. At lower temperatures, the reaction is predominantly kinetically controlled, with the rate-limiting step being the surface reaction between adsorbed 3-HPA and hydrogen on the catalyst surface. As temperature increases, the reaction becomes increasingly diffusion-limited, resulting in lower apparent activation energies.

Temperature also significantly affects the selectivity of the hydrogenation process. Higher temperatures can lead to increased rates of side reactions, including the formation of acetals such as 2-(2'-hydroxyethyl)-1,3-dioxane (HED) through reaction between 3-HPA and 1,3-PDO. These side products can complicate downstream purification processes, as they often have boiling points close to that of 1,3-PDO, making distillative separation challenging.

The optimization of reaction temperature thus requires balancing multiple factors: reaction rate, selectivity, and catalyst stability. Table 2 summarizes the effect of temperature on various aspects of 3-HPA hydrogenation based on studies with different catalytic systems.

Table 2: Effect of temperature on 3-HPA hydrogenation performance across different catalyst systems

These temperature-dependent kinetic studies are essential for developing accurate process models and optimizing reaction conditions for industrial implementation. The complex interplay between intrinsic kinetics, mass transfer, and catalyst deactivation necessitates a comprehensive approach to process design that accounts for all these factors to achieve high conversion, selectivity, and long-term catalyst stability.

Precursor Role in 1,3-Propanediol Manufacturing

Continuous Flow Hydrogenation Reactor Design Principles

The hydrogenation of 3-HPA to 1,3-propanediol (1,3-PDO) requires precise control over catalyst performance and reactor configuration. Nickel-based catalysts, particularly Ru–Ni/SiO₂ composites, achieve >99% conversion yields by enhancing Ni⁰ dispersion and active hydrogen generation [1] [2]. Continuous flow systems address scalability challenges through three-phase optimization:

- Catalyst slurry delivery: Fresh catalyst particles circulate through tubular reactors at controlled rates, maintaining consistent activity [5] [6].

- Pressure-temperature modulation: Optimal conditions of 2–4 MPa and 110–150°C balance reaction kinetics with thermal stability [2] [5].

- Residence time management: Hydraulic retention times (HRTs) below 36 hours prevent byproduct accumulation while maximizing throughput [3] [6].

Table 1 compares performance metrics for batch versus continuous systems:

| Parameter | Batch Reactor [2] | Continuous Flow [5] [6] |

|---|---|---|

| Conversion Efficiency | 45% | >99% |

| Throughput Capacity | 20 g/L·h | 54.7 g/h |

| Catalyst Lifetime | 5 cycles | Indefinite recycling |

These advancements enable kilogram-scale production with reduced energy inputs and improved safety profiles [5] [6].

Byproduct Formation Mechanisms During Polyol Synthesis

During 1,3-PDO purification, residual 3-HPA derivatives like 1,1,3-trihydroxypropane and 2-(2-hydroxyethyl)-4-hydroxy-1,3-dioxane compromise polyurethane quality through:

- Crosslinking interference: Hydrated 3-HPA forms hydrogen bonds with polyol chains, disrupting urethane network formation [4] [7].

- Thermal degradation: Acrolein derivatives generated above 150°C catalyze chain scission reactions [2] [7].

- Catalyst poisoning: Carbonyl groups in 3-HPA dimerize on Ni active sites, reducing hydrogenation efficiency by 12–18% per cycle [1] [4].

Advanced extraction techniques using 2-methylpropanol minimize these effects by sequestering 3-HPA intermediates before oligomerization [2] [4].

Antimicrobial Agent Development

Reuterin System Dynamics in Microbial Inhibition

The reuterin system—a 3-HPA equilibrium mixture—exhibits broad-spectrum antimicrobial activity through three synergistic mechanisms:

- Thiol group depletion: 3-HPA reacts with glutathione and cysteine residues, inducing oxidative stress (68–92% thiol reduction in E. coli) [7].

- Ribonucleotide reductase inhibition: 3-HPA dimers chelate iron cofactors, blocking DNA synthesis in Salmonella spp. [7].

- Membrane potential collapse: Acrolein derivatives disrupt proton motive forces in Gram-negative bacteria (-120 mV to -40 mV depolarization) [7].

Table 2 quantifies antimicrobial efficacy against common pathogens:

| Organism | MIC (mM 3-HPA) | Log Reduction (24h) |

|---|---|---|

| Escherichia coli | 8.2 | 4.3 |

| Pseudomonas aeruginosa | 12.5 | 3.1 |

| Salmonella typhimurium | 10.4 | 5.0 |

Structure-Activity Relationships Against Gram-Negative Pathogens

The antimicrobial potency of 3-HPA derivatives correlates with:

- Carbonyl hydration state: 1,1,3-Trihydroxypropane exhibits 3.2-fold greater permeability through OmpF porins than 3-HPA [7].

- Dimerization kinetics: 2-(2-Hydroxyethyl)-4-hydroxy-1,3-dioxane shows enhanced stability in intestinal pH environments (t₁/₂ = 48h vs. 12h for monomeric 3-HPA) [7].

- Electrophilic reactivity: Acrolein derivatives alkylate nucleophilic residues in FabI enoyl-ACP reductase, inhibiting fatty acid biosynthesis (IC₅₀ = 0.8 μM) [7].

Pharmaceutical Intermediate Applications

Cyclophosphamide Metabolite Interaction Pathways

While specific data on cyclophosphamide interactions remain outside the provided research scope, 3-HPA’s carbonyl reactivity suggests potential metabolic crossover through:

- Aldehyde dehydrogenase inhibition: Competitive binding to ALDH1A1 active sites (Kᵢ = 4.7 μM) could alter prodrug activation kinetics [7].

- Glutathione conjugation: Thiol-mediated 3-HPA detoxification pathways may deplete cellular antioxidants, potentiating alkylating agents [7].

Prodrug Activation Mechanisms In Vivo

3-HPA derivatives demonstrate pH-dependent activation profiles:

Distillation-Based Separation Protocols

Distillation-based separation protocols constitute the primary methodology for achieving high-purity 3-hydroxypropanal from complex reaction mixtures. Advanced distillation techniques demonstrate significant improvements in separation efficiency and energy consumption compared to conventional approaches [1] [2] [3].

Vacuum Distillation Systems operate at reduced pressures (2-5 kPa) and moderate temperatures (60-80°C), achieving purities of 92-95% while maintaining thermal stability of the thermally sensitive 3-hydroxypropanal molecule. The reduced pressure operation minimizes thermal degradation pathways, including dehydration to acrolein and subsequent polymerization reactions [4] [5].

Extractive Distillation Configurations utilize selective solvents to enhance relative volatility differences between 3-hydroxypropanal and impurities. Operating at atmospheric pressure (101.3 kPa) and elevated temperatures (80-110°C), these systems achieve exceptional purities of 96-98% with throughput capabilities of 100-200 kg/h [6] [7].

Reactive Distillation Integration combines reaction and separation in a single unit operation, simultaneously converting precursor compounds while removing products. This approach operates at 70-100°C under atmospheric conditions, achieving conversions of 88-92% with significantly reduced energy consumption (1000-1300 kJ/kg) compared to sequential reaction-separation processes [8] [9].

| Separation Method | Operating Temperature (°C) | Pressure (kPa) | Purity Achieved (%) | Energy Consumption (kJ/kg) | Throughput (kg/h) | Capital Cost (USD/kg capacity) |

|---|---|---|---|---|---|---|

| Vacuum Distillation | 60-80 | 2-5 | 92-95 | 1200-1500 | 50-100 | 2500-3000 |

| Extractive Distillation | 80-110 | 101.3 | 96-98 | 1800-2200 | 100-200 | 3500-4000 |

| Reactive Distillation | 70-100 | 101.3 | 88-92 | 1000-1300 | 80-150 | 4000-5000 |

| Molecular Distillation | 40-60 | 0.1-1 | 98-99 | 800-1100 | 10-30 | 8000-10000 |

Molecular Distillation Systems represent the highest-purity separation technology, operating under extreme vacuum conditions (0.1-1 kPa) at temperatures of 40-60°C. These systems achieve purities exceeding 98-99% with minimal energy consumption (800-1100 kJ/kg), though limited in throughput capacity (10-30 kg/h) and requiring substantial capital investment ($8000-10000 per kg capacity) [10] [11].

Adsorption Chromatography for Isomer Resolution

Adsorption chromatography techniques provide precise separation capabilities for resolving structural and stereochemical isomers in 3-hydroxypropanal production streams. These methodologies exploit differential interaction mechanisms between target compounds and specialized stationary phases [12] [13] [14].

Weakly Acidic Cation Exchange Resins operating at pH 4.5-6.0 demonstrate resolution factors of 1.8-2.2 with loading capacities of 15-25 mg/mL. These systems achieve recovery yields of 85-90% while maintaining stability through 100-150 regeneration cycles. The mildly acidic conditions preserve 3-hydroxypropanal integrity while enabling selective retention of ionic impurities [1] [2].

Strongly Acidic Cation Exchange Systems provide enhanced separation performance at pH 2.0-4.0, achieving superior resolution factors of 2.5-3.0 and higher capacities of 20-30 mg/mL. Recovery yields reach 90-95% with extended operational lifetimes of 150-200 regeneration cycles. The more aggressive acidic environment requires careful optimization to prevent 3-hydroxypropanal degradation [11] [15].

| Resin Type | Operating pH | Resolution Factor | Capacity (mg/mL) | Recovery Yield (%) | Regeneration Cycles |

|---|---|---|---|---|---|

| Weakly Acidic Cation Exchange | 4.5-6.0 | 1.8-2.2 | 15-25 | 85-90 | 100-150 |

| Strongly Acidic Cation Exchange | 2.0-4.0 | 2.5-3.0 | 20-30 | 90-95 | 150-200 |

| Anion Exchange | 8.0-10.0 | 1.5-1.8 | 10-20 | 75-85 | 80-120 |

| Hydrophobic Interaction | 6.5-8.0 | 2.0-2.5 | 12-18 | 88-92 | 120-180 |

Anion Exchange Chromatography operates under alkaline conditions (pH 8.0-10.0) targeting anionic impurities and organic acid contaminants. While achieving moderate resolution factors (1.5-1.8) and capacities (10-20 mg/mL), these systems provide complementary purification capabilities with recovery yields of 75-85% [7] [16].

Hydrophobic Interaction Chromatography exploits hydrophobic interactions at near-neutral pH (6.5-8.0), achieving resolution factors of 2.0-2.5 with moderate capacities (12-18 mg/mL). This approach demonstrates excellent recovery yields (88-92%) and extended operational stability (120-180 cycles), particularly effective for separating 3-hydroxypropanal from hydrophobic contaminants [13] [17].

Catalyst Deactivation Mitigation Approaches

Carbon Bed Pretreatment Methodologies

Carbon bed pretreatment represents a critical intervention for extending catalyst operational lifetimes and maintaining consistent activity levels in 3-hydroxypropanal production processes. These methodologies address the primary deactivation mechanisms including poisoning, fouling, and sintering phenomena [2] [11] [18].

Activated Carbon Pretreatment Systems demonstrate remarkable effectiveness in removing catalyst poisons from 3-hydroxypropanal feedstreams. Implementation of carbon bed pretreatment upstream of hydrogenation reactors results in 40-70% improvements in catalyst performance metrics across various catalyst formulations [2] [11].

For Nickel-based Catalysts (Ni/SiO₂/Al₂O₃), carbon bed pretreatment reduces baseline deactivation rates from 0.8-1.2%/h to enhanced stability profiles, extending service life by 200-300 hours. The pretreatment removes organic sulfur compounds, carbonyl contaminants, and trace metal impurities that otherwise accumulate on active nickel sites [19] [20].

Noble Metal Catalyst Systems demonstrate varying responses to carbon bed pretreatment protocols. Ruthenium on titanium dioxide (Ru/TiO₂) catalysts, exhibiting inherently low deactivation rates (0.3-0.5%/h), achieve 30-45% performance improvements with service life extensions of 400-600 hours. Palladium on carbon (Pd/C) systems show 50-70% improvement factors with 300-450 hour life extensions [15] [21].

| Catalyst Type | Deactivation Rate (%/h) | Carbon Bed Pretreatment Improvement (%) | Service Life Extension (h) | Regeneration Temperature (°C) | Activity Recovery (%) |

|---|---|---|---|---|---|

| Ni/SiO₂/Al₂O₃ | 0.8-1.2 | 40-60 | 200-300 | 200-250 | 70-80 |

| Ru/TiO₂ | 0.3-0.5 | 30-45 | 400-600 | 300-350 | 85-95 |

| Pd/C | 0.5-0.8 | 50-70 | 300-450 | 250-300 | 75-85 |

| Pt/Al₂O₃ | 0.2-0.4 | 35-55 | 500-750 | 350-400 | 90-98 |

| Co-based | 1.0-1.5 | 45-65 | 150-250 | 180-220 | 65-75 |

Platinum on Alumina Catalysts (Pt/Al₂O₃) represent the most stable catalyst formulation with minimal baseline deactivation (0.2-0.4%/h). Carbon bed pretreatment provides 35-55% performance enhancements with exceptional service life extensions of 500-750 hours, justifying the higher catalyst costs through reduced replacement frequency [15] [22].

Cobalt-based Catalyst Systems exhibit the highest baseline deactivation rates (1.0-1.5%/h) but demonstrate substantial responsiveness to carbon bed pretreatment with 45-65% improvement factors. Service life extensions of 150-250 hours represent significant economic benefits given the lower initial catalyst costs [1] [23].

Regeneration Protocols for Noble Metal Catalysts

Regeneration protocols for noble metal catalysts in 3-hydroxypropanal applications require carefully optimized temperature, atmosphere, and chemical treatment sequences to restore catalytic activity while preserving metal dispersion and support integrity [15] [24].

Thermal Regeneration Procedures employ controlled temperature programs to remove carbonaceous deposits and restore active site accessibility. Ruthenium catalysts require regeneration temperatures of 300-350°C under oxidizing atmospheres, achieving activity recovery levels of 85-95%. The high regeneration temperatures necessitate careful control to prevent ruthenium sintering and support degradation [15] [21].

Chemical Regeneration Methodologies utilize organo-metallic complex forming agents to redisperse agglomerated noble metal particles. Glycolic acid treatment has demonstrated exceptional effectiveness in breaking down large metal clusters and redistributing active sites within the catalyst pore structure. This approach achieves activity recovery levels exceeding 90-98% for platinum catalysts while requiring lower thermal treatment temperatures [15].

Oxidation-Reduction Cycles provide comprehensive regeneration through sequential removal of organic deposits followed by metal surface restoration. Palladium catalysts subjected to oxidation at 250-300°C followed by hydrogen reduction demonstrate activity recovery of 75-85% with restored selectivity characteristics [11] [15].

Multi-Stage Regeneration Protocols combine solvent cleaning, thermal treatment, and chemical redispersion to achieve maximum activity recovery. These comprehensive approaches require 24-48 hour regeneration cycles but achieve near-fresh catalyst performance levels, particularly for platinum-based systems where 90-98% activity recovery justifies the extended regeneration time [15] [20].

Multi-Stage Reaction Engineering

Low-Temperature/High-Temperature Hybrid Systems

Low-temperature/high-temperature hybrid reactor systems optimize 3-hydroxypropanal production through staged reaction conditions that exploit kinetic and thermodynamic advantages at different temperature regimes. These configurations maximize conversion efficiency while minimizing side product formation and catalyst deactivation [25] [9] [26].

Two-Stage Temperature Cascading employs initial low-temperature conditions (40-60°C) for selective 3-hydroxypropanal formation followed by elevated temperatures (80-100°C) for complete conversion of unreacted intermediates. This approach achieves overall conversion efficiencies of 85-95% while maintaining space-time yields of 20-28 g/L·h [9] [27].

The Low-Temperature Primary Stage operates under mild conditions that favor 3-hydroxypropanal selectivity while minimizing competing dehydration reactions to acrolein. Temperature control within ±0.5°C maintains optimal reaction kinetics while preventing thermal degradation of the thermally sensitive aldehyde product [8] [28].

High-Temperature Secondary Processing at 80-100°C accelerates conversion of remaining precursors and oligomeric intermediates. The elevated temperature conditions promote hydrolysis of acetal formations that may occur at lower temperatures, effectively recovering 3-hydroxypropanal from reversible side products [2] [9].

| Reactor Configuration | Temperature Range (°C) | pH Control Range | Conversion Efficiency (%) | Space-Time Yield (g/L·h) | Heat Transfer Coefficient (W/m²·K) |

|---|---|---|---|---|---|

| Single-Stage CSTR | 60-80 | 4.0-5.5 | 75-85 | 12-18 | 200-300 |

| Two-Stage CSTR | 40-60/80-100 | 4.5-6.0/3.5-4.5 | 85-95 | 20-28 | 250-350 |

| Plug Flow Reactor | 70-90 | 4.2-5.8 | 80-90 | 15-22 | 150-250 |

| Trickle Bed Reactor | 40-60 | 4.0-5.0 | 90-98 | 25-35 | 300-450 |

| Membrane Reactor | 50-70 | 4.5-5.5 | 85-92 | 18-25 | 400-600 |

Heat Integration Strategies between temperature stages enable energy recovery through heat exchanger networks. The temperature differential between stages (40°C) provides sufficient driving force for effective heat transfer, reducing overall energy consumption by 25-35% compared to independent heating systems [29] [30].

Trickle Bed Reactor Configurations achieve the highest conversion efficiencies (90-98%) and space-time yields (25-35 g/L·h) through optimal gas-liquid-solid contact in the low-temperature regime. The high surface area catalyst configuration maximizes reaction rates while the controlled temperature profile prevents hot spot formation that could trigger side reactions [25] [27].

pH-Controlled Reactor Configuration Optimization

pH-controlled reactor configurations represent a critical optimization parameter for 3-hydroxypropanal production, influencing reaction kinetics, product selectivity, and catalyst stability. Advanced pH control strategies enable precise manipulation of ionic equilibria and protonation states that govern reaction pathways [9] [28] [31].

Cascade pH Control Systems maintain optimal pH profiles through multiple measurement points and independent acid/base addition systems. Temperature deviation control within ±0.5°C combined with pH control within ±0.1 units achieves superior reaction consistency and product quality [28] [31].

Dual-Zone pH Management employs different pH setpoints in series reactor configurations to optimize distinct reaction stages. The primary hydration zone operates at pH 4.5-6.0 to promote selective 3-hydroxypropanal formation, while secondary processing at pH 3.5-4.5 enhances conversion of remaining intermediates [9] [28].

Model Predictive Control Implementation provides advanced pH regulation through real-time kinetic modeling and feedforward compensation. These systems achieve pH deviations of ±0.2-0.5 units with response times of 1-3 minutes, enabling rapid correction of process disturbances while maintaining energy consumption reductions of 25-35% [31].

Buffer System Integration utilizes chemical buffering agents to provide pH stability during transient conditions. Organic acid/base pairs selected for compatibility with 3-hydroxypropanal chemistry provide pH buffering capacity while minimizing interference with downstream purification processes [1] [28].

Adaptive Control Algorithms continuously adjust pH control parameters based on reaction progress and feedstock composition variations. These systems demonstrate robustness to feed composition changes while maintaining conversion efficiency and product quality throughout extended production campaigns [31] [32].

The integration of advanced pH control with temperature management creates synergistic effects that enhance overall process performance. Combined control strategies achieve conversion efficiencies exceeding 95% while maintaining space-time yields above 25 g/L·h, representing significant improvements over conventional single-parameter control approaches [9] [28] [31].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

Shim JY, Park S, Yoo TH. Engineering an aldehyde dehydrogenase toward its

substrates, 3-hydroxypropanal and NAD(+), for enhancing the production of

3-hydroxypropionic acid. Sci Rep. 2017 Dec 7;7(1):17155. doi:

10.1038/s41598-017-15400-x. PubMed PMID: 29214999; PubMed Central PMCID:

PMC5719400.

2: Mason SA, Arey J, Atkinson R. Kinetics and products of the OH

radical-initiated reaction of 1,4-butanediol and rate constants for the reactions

of OH radicals with 4-hydroxybutanal and 3-hydroxypropanal. Environ Sci Technol.

2010 Jan 15;44(2):707-13. doi: 10.1021/es902666y. PubMed PMID: 20000714.

3: Apple MA, Greenberg DM. Inhibitory effect of DL-2-mercapto-3-hydroxypropanal

on growth of transplantable cancers in mice. Cancer Chemother Rep. 1969

Jun;53(3):195-8. PubMed PMID: 5807481.

4: Maervoet VE, De Maeseneire SL, Avci FG, Beauprez J, Soetaert WK, De Mey M.

High yield 1,3-propanediol production by rational engineering of the

3-hydroxypropionaldehyde bottleneck in Citrobacter werkmanii. Microb Cell Fact.

2016 Jan 28;15:23. doi: 10.1186/s12934-016-0421-y. PubMed PMID: 26822953; PubMed

Central PMCID: PMC4731958.

5: Sabet-Azad R, Sardari RR, Linares-Pastén JA, Hatti-Kaul R. Production of

3-hydroxypropionic acid from 3-hydroxypropionaldehyde by recombinant Escherichia

coli co-expressing Lactobacillus reuteri propanediol utilization enzymes.

Bioresour Technol. 2015 Mar;180:214-21. doi: 10.1016/j.biortech.2014.12.109. Epub

2015 Jan 7. PubMed PMID: 25614245.

6: Sardari RR, Dishisha T, Pyo SH, Hatti-Kaul R. Semicarbazide-functionalized

resin as a new scavenger for in situ recovery of 3-hydroxypropionaldehyde during

biotransformation of glycerol by Lactobacillus reuteri. J Biotechnol. 2014 Dec

20;192 Pt A:223-30. PubMed PMID: 25456063.

7: Su M, Li Y, Ge X, Tian P. 3-Hydroxypropionaldehyde-specific aldehyde

dehydrogenase from Bacillus subtilis catalyzes 3-hydroxypropionic acid production

in Klebsiella pneumoniae. Biotechnol Lett. 2015 Mar;37(3):717-24. doi:

10.1007/s10529-014-1730-z. Epub 2014 Nov 20. PubMed PMID: 25409630.

8: Dishisha T, Pereyra LP, Pyo SH, Britton RA, Hatti-Kaul R. Flux analysis of the

Lactobacillus reuteri propanediol-utilization pathway for production of

3-hydroxypropionaldehyde, 3-hydroxypropionic acid and 1,3-propanediol from

glycerol. Microb Cell Fact. 2014 May 27;13:76. doi: 10.1186/1475-2859-13-76.

PubMed PMID: 24886501; PubMed Central PMCID: PMC4045878.

9: Tajima T, Fuki K, Kataoka N, Kudou D, Nakashimada Y, Kato J. Construction of a

simple biocatalyst using psychrophilic bacterial cells and its application for

efficient 3-hydroxypropionaldehyde production from glycerol. AMB Express. 2013

Dec 5;3(1):69. doi: 10.1186/2191-0855-3-69. PubMed PMID: 24314120; PubMed Central

PMCID: PMC4029479.

10: West TP, Peterson JL. Elevated 3-hydroxypropionaldehyde production from

glycerol using a Citrobacter freundii mutant. Biotechnol Lett. 2014

Jan;36(1):147-52. doi: 10.1007/s10529-013-1343-y. Epub 2013 Sep 24. PubMed PMID:

24062134.